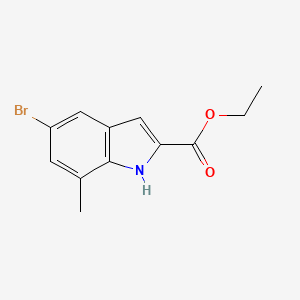

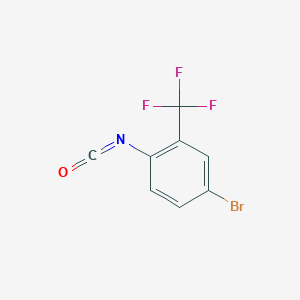

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is represented by the empirical formula C12H12BrNO2 . It has a molecular weight of 282.13 .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used in the synthesis of various bioactive compounds and drugs .Physical And Chemical Properties Analysis

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a solid compound . Its SMILES string is CCOC(C1=CC2=C(N1C)C=CC(Br)=C2)=O . The InChI key is RLEUBLNVHZTFOH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Several studies have concentrated on the synthesis of indole derivatives, showcasing methodologies that could potentially apply to Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate. For instance, research on the synthesis and single crystal X-ray analysis of related compounds highlights advanced techniques for determining molecular structures and understanding the chemical properties of such compounds (Da-Yun Luo et al., 2019). Another study delves into the synthesis technology for indole derivatives, optimizing process parameters to achieve high yields and purity, indicative of the intricate processes involved in synthesizing complex organic molecules (Huang Bi-rong, 2013).

Potential Biomedical Applications

Research has also explored the anti-hepatitis B virus activities of Ethyl 5-hydroxy-1H-indole-3-carboxylates, a structurally similar compound, indicating the potential biomedical relevance of indole derivatives. These compounds were found to exhibit significant anti-HBV activity, suggesting a promising area for further investigation into the therapeutic potential of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate derivatives (Chunshen Zhao et al., 2006). Additionally, indole derivatives have been studied for their antiviral activities, including against influenza A virus, further underscoring the potential pharmaceutical applications of these compounds (Gong Ping, 2006).

Advanced Applications in Organic Chemistry

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTGCTJNYQKJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)